molecular formula C6H11ClF3NO B6233282 [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1283146-07-5

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B6233282
CAS No.: 1283146-07-5
M. Wt: 205.6
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Addition of the Methanol Moiety: The methanol group is added via a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

  • **Oxid

Properties

CAS No.

1283146-07-5

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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